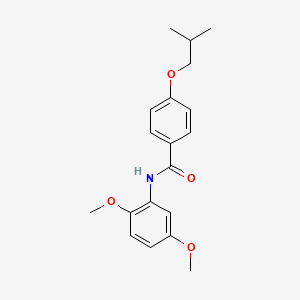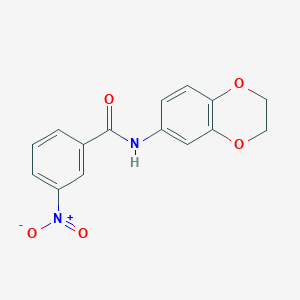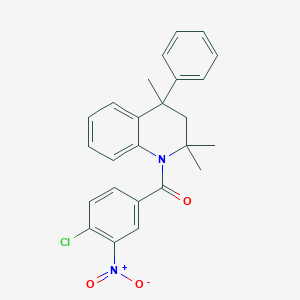![molecular formula C23H21NO3 B5107357 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5107357.png)
1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one, also known as TNP-470, is a synthetic analog of fumagillin, a natural antibiotic produced by Aspergillus fumigatus. TNP-470 is a potent angiogenesis inhibitor that has shown promising results in cancer research.
Mecanismo De Acción
1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one inhibits angiogenesis by binding to and inhibiting the activity of methionine aminopeptidase 2 (MetAP2), an enzyme that is required for the formation of new blood vessels. MetAP2 is involved in the processing of proteins that are required for angiogenesis, and by inhibiting its activity, 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one can effectively block the formation of new blood vessels.
Biochemical and Physiological Effects:
1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one has been shown to have a number of biochemical and physiological effects. In addition to its anti-angiogenic properties, 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit the migration and invasion of cancer cells. 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one has also been shown to have anti-inflammatory properties and can inhibit the production of certain cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one in lab experiments is its potency. 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one is a highly potent inhibitor of angiogenesis and can effectively block the formation of new blood vessels at low concentrations. However, one limitation of using 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one is its toxicity. 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one has been shown to have toxic effects on the liver and kidneys, and care must be taken when using it in lab experiments.
Direcciones Futuras
There are a number of future directions for 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one research. One area of interest is the development of 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one analogs that are less toxic and more effective at inhibiting angiogenesis. Another area of interest is the use of 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is interest in exploring the use of 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one in the treatment of other diseases, such as rheumatoid arthritis and psoriasis, which are also characterized by abnormal angiogenesis.
Métodos De Síntesis
1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one can be synthesized using a modified version of the fumagillin synthesis method. The synthesis involves the condensation of 2,5-dimethoxyaniline with 4-biphenylacetyl chloride to form 1-(4-biphenylyl)-3-(2,5-dimethoxyphenyl) urea. This intermediate is then reacted with chloroacetyl chloride to form the final product, 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one.
Aplicaciones Científicas De Investigación
1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one works by inhibiting angiogenesis, the process by which new blood vessels are formed. Tumors require a blood supply to grow, and by inhibiting angiogenesis, 1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one can effectively starve tumors of the nutrients they need to survive.
Propiedades
IUPAC Name |
(E)-3-(2,5-dimethoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c1-26-20-12-13-23(27-2)21(16-20)24-15-14-22(25)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-16,24H,1-2H3/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGACNRYGZQUNQ-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)N/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(1-pyrenylmethyl)-2-piperidinyl]methanol](/img/structure/B5107288.png)
![4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-fluorobenzyl)-2-piperazinone](/img/structure/B5107290.png)
![4,4'-oxybis[N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide]](/img/structure/B5107295.png)
![{3-[5-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B5107301.png)
![3-(4-fluorobenzyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5107307.png)
![2-(3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-4-methyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B5107312.png)
![N-(5-chloro-4-{[(4-fluorophenoxy)acetyl]amino}-2-methoxyphenyl)benzamide](/img/structure/B5107313.png)
![2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene](/img/structure/B5107329.png)
![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-6-methoxy-4-methylquinoline](/img/structure/B5107331.png)

![4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B5107345.png)

![5-{4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107382.png)
